N,N'-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine]
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Overview
Description
N,N’-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine] is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry . The compound features a furan ring, which is a five-membered aromatic ring containing one oxygen atom and four carbon atoms .
Preparation Methods
The synthesis of N,N’-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine] typically involves the condensation of furan-3-carbaldehyde with furan-3-ylamine under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the mixture is refluxed for several hours to obtain the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
N,N’-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine] undergoes various chemical reactions, including:
Scientific Research Applications
N,N’-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine] has several scientific research applications:
Mechanism of Action
The mechanism of action of N,N’-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine] involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . For example, its antibacterial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of bacterial membrane integrity .
Comparison with Similar Compounds
N,N’-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine] can be compared with other furan derivatives, such as:
Furan-2-carbaldehyde: Another furan derivative with similar chemical properties but different biological activities.
Furan-3-ylmethanol: A reduction product of the compound, with distinct chemical and biological properties.
Furan-3-carboxylic acid: An oxidation product of the compound, used in various chemical and pharmaceutical applications.
The uniqueness of N,N’-[(Furan-3-yl)methylene]bis[1-(furan-3-yl)methanimine] lies in its specific structure and the resulting biological activities, making it a valuable compound for research and development in various fields .
Properties
CAS No. |
518977-04-3 |
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Molecular Formula |
C15H12N2O3 |
Molecular Weight |
268.27 g/mol |
IUPAC Name |
1-(furan-3-yl)-N-[furan-3-yl-(furan-3-ylmethylideneamino)methyl]methanimine |
InChI |
InChI=1S/C15H12N2O3/c1-4-18-9-12(1)7-16-15(14-3-6-20-11-14)17-8-13-2-5-19-10-13/h1-11,15H |
InChI Key |
MMNNBEOXLFTSJV-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C=NC(C2=COC=C2)N=CC3=COC=C3 |
Origin of Product |
United States |
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